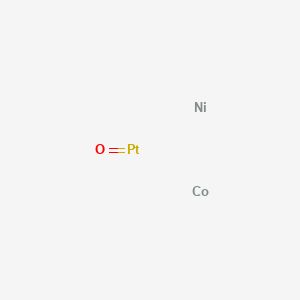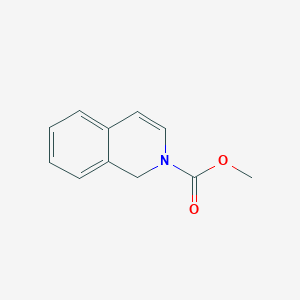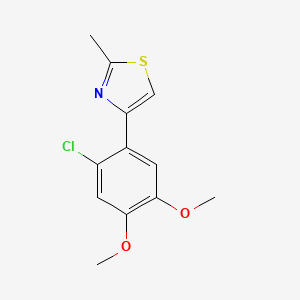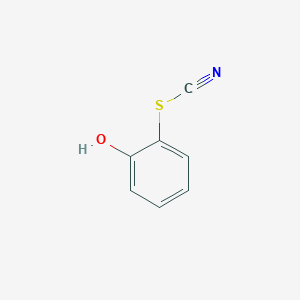![molecular formula C11H15NOS B14244412 Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- CAS No. 388602-61-7](/img/structure/B14244412.png)
Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- is a chemical compound with the molecular formula C11H15NOS It is characterized by the presence of an ethanol group, a phenylmethyleneamino group, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- typically involves the reaction of 2-aminoethanethiol with benzaldehyde under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioethers.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thioether and imine groups allows for versatile interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2-[methyl(phenylmethyl)amino]-: Similar structure but with a methyl group instead of the thioether linkage.
Ethanol, 2-[(phenylmethyl)amino]-: Lacks the thioether linkage, resulting in different chemical properties.
Eigenschaften
CAS-Nummer |
388602-61-7 |
|---|---|
Molekularformel |
C11H15NOS |
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
2-[2-(benzylideneamino)ethylsulfanyl]ethanol |
InChI |
InChI=1S/C11H15NOS/c13-7-9-14-8-6-12-10-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2 |
InChI-Schlüssel |
MOPPCHVWWSCIEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NCCSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)



![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
silane](/img/structure/B14244348.png)
![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)
![2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene](/img/structure/B14244372.png)






